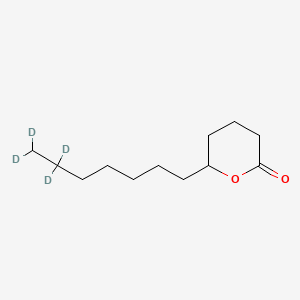

6-Heptyltetrahydro-2H-pyran-2-one-d4

CAS No.:

Cat. No.: VC16594027

Molecular Formula: C12H22O2

Molecular Weight: 202.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22O2 |

|---|---|

| Molecular Weight | 202.33 g/mol |

| IUPAC Name | 6-(6,6,7,7-tetradeuterioheptyl)oxan-2-one |

| Standard InChI | InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/i1D2,2D2 |

| Standard InChI Key | QRPLZGZHJABGRS-LNLMKGTHSA-N |

| Isomeric SMILES | [2H]C([2H])C([2H])([2H])CCCCCC1CCCC(=O)O1 |

| Canonical SMILES | CCCCCCCC1CCCC(=O)O1 |

Introduction

6-Heptyltetrahydro-2H-pyran-2-one-d4 is a deuterated compound, specifically a labeled version of DL-Menthone, which incorporates stable heavy isotopes of hydrogen. This compound is primarily used in research for its potential to affect pharmacokinetic and metabolic profiles due to deuteration. Deuteration involves replacing hydrogen atoms with deuterium, which can alter the physical and chemical properties of a molecule without significantly changing its biological activity.

Applications in Research

6-Heptyltetrahydro-2H-pyran-2-one-d4 is utilized in various research contexts, particularly in drug development and pharmacokinetic studies. The incorporation of deuterium allows for precise tracking of the compound's metabolism and distribution within biological systems. This is crucial for understanding how drugs are processed in the body and for optimizing their efficacy and safety.

Deuteration Effects

Deuteration can influence the pharmacokinetics of drugs by altering their metabolic rates. Since deuterium is heavier than hydrogen, it forms stronger bonds with carbon, potentially slowing down metabolic processes. This effect can lead to longer half-lives and improved bioavailability for certain drugs, making them more effective or reducing the frequency of dosing required .

Storage and Handling

Proper storage conditions for 6-Heptyltetrahydro-2H-pyran-2-one-d4 are crucial to maintain its stability. The compound should be stored according to the recommendations provided in its Certificate of Analysis to ensure its integrity for research purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume